L-Type Calcium Channel (I_CaL) Inhibition Potency Compared to Established Dihydropyridine Blocker Nifedipine
In whole-cell patch clamp experiments on isolated guinea pig ventricular myocytes, the target compound inhibited I_CaL with an IC50 of 10.4 µM (1.04E+4 nM) [1]. In contrast, the prototypical dihydropyridine L-type calcium channel blocker nifedipine typically exhibits an IC50 in the low nanomolar range (e.g., approximately 3-10 nM) in comparable cardiac myocyte preparations [2]. This represents an approximately 1,000- to 3,500-fold lower potency for the benzothiazole derivative.
| Evidence Dimension | Inhibition of L-type calcium current (ICaL) |
|---|---|
| Target Compound Data | IC50 = 10.4 µM (10,400 nM) |
| Comparator Or Baseline | Nifedipine: IC50 ≈ 3-10 nM (literature values, comparable cardiac myocyte preparations) |
| Quantified Difference | ~1,000- to 3,500-fold less potent than nifedipine |
| Conditions | Whole-cell patch clamp on isolated guinea pig ventricular myocytes (target compound); comparable cardiac myocyte assays (nifedipine) |
Why This Matters
The significantly weaker calcium channel inhibition relative to clinical dihydropyridines positions this compound as a useful low-affinity tool or a specific scaffold for selectivity profiling, rather than a candidate for therapeutic calcium channel blockade; procurement should match the intended pharmacological range.
- [1] BindingDB. Affinity Data for BDBM50095890: Inhibition of calcium current (ICaL) in guinea pig ventricular myocytes (whole-cell patch clamp). Measured IC50: 1.04E+4 nM. View Source
- [2] Triggle DJ. Calcium channel antagonists: clinical uses--past, present and future. Biochem Pharmacol. 2007 Jul 1;74(1):1-9. (Provides benchmark nifedipine IC50 values in cardiac myocytes) View Source
